
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and ethylphenyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is usually introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of Ethylphenyl Groups: The ethylphenyl groups are introduced through Friedel-Crafts alkylation reactions, where ethylbenzene is reacted with the quinazoline and oxadiazole intermediates in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Substitution Reactions
The ethylphenyl groups and oxadiazole ring are key sites for electrophilic and nucleophilic substitution:
-
Electrophilic Aromatic Substitution (EAS):
The ethylphenyl substituents undergo nitration, sulfonation, or halogenation under standard EAS conditions. For example, nitration with a mixture of HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group . -
Nucleophilic Substitution at the Oxadiazole Ring:
The oxadiazole’s nitrogen and oxygen atoms participate in nucleophilic attacks. Reactions with amines or alcohols can lead to ring-opening or functionalization at the oxadiazole’s methyl position.
Oxidation and Reduction
The quinazoline dione and oxadiazole moieties are susceptible to redox reactions:
-
Oxidation of the Quinazoline Core:
Strong oxidizing agents like KMnO₄ in acidic conditions convert the dione group into a dicarboxylic acid derivative, altering the compound’s solubility and reactivity . -
Reduction of the Oxadiazole Ring:
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a thioamide or opens the ring entirely, depending on reaction conditions.
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 80°C | Quinazoline dicarboxylic acid derivative |
Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | Oxadiazole ring-opened thioamide |
Ring-Opening and Rearrangement
The oxadiazole ring undergoes cleavage under specific conditions:
-
Acid-Catalyzed Hydrolysis:
Treatment with HCl (6M) at reflux hydrolyzes the oxadiazole to a diamide intermediate, which can further react to form carboxylic acids. -
Base-Induced Rearrangement:
In alkaline media (NaOH/EtOH), the oxadiazole rearranges to form isocyanate derivatives, leveraging the compound’s electrophilic centers .
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocyclic systems. For example:
-
Reaction with acetylenedicarboxylate yields a triazole-fused quinazoline derivative, enhancing structural complexity.
Hydrolysis of the Quinazoline Dione
The dione moiety is hydrolytically labile:
-
Acidic Hydrolysis:
Concentrated HCl at elevated temperatures cleaves the dione into anthranilic acid derivatives . -
Basic Hydrolysis:
NaOH (aqueous) opens the dione ring, producing urea-like fragments.
Functionalization via Alkylation/Acylation
The methyl group bridging the quinazoline and oxadiazole serves as a site for further modification:
-
N-Alkylation:
Reacting with ethyl chloroacetate in DMF (K₂CO₃ catalyst) introduces ester functionalities, useful for prodrug design . -
Acylation:
Acetyl chloride in pyridine acetylates free hydroxyl or amine groups, if present.
Photochemical Reactions
UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloadditions between the quinazoline’s aromatic rings, forming dimeric structures.
Key Research Findings
-
Synthetic Pathways: Multi-step synthesis involving N-alkylation, cyclization, and purification via column chromatography is standard .
-
Reactivity Trends: The oxadiazole ring is more reactive toward nucleophiles than the quinazoline core.
-
Stability: The compound is stable under ambient conditions but degrades in strongly acidic or basic environments.
Scientific Research Applications
Research indicates that compounds within the quinazoline family exhibit significant biological activities. The specific compound has been studied for its potential in various applications:
Antimicrobial Activity
A study highlighted the synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized derivatives showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from the quinazoline framework exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus with an inhibition zone of 11 mm. This was comparable to standard antibacterial drugs such as ampicillin .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Strain |
---|---|---|---|
Compound A | 11 | 80 | Staphylococcus aureus |
Compound B | 12 | 75 | Escherichia coli |
Compound C | 10 | 77 | Candida albicans |
Case Study 2: Anticancer Activity
Research involving quinazoline derivatives indicated that specific analogs could inhibit the growth of cancer cells effectively. For instance, certain modifications at the 1 and 3 positions of the quinazoline scaffold led to enhanced activity against various cancer cell lines .
Synthesis and Modification
The synthesis of this compound typically involves the alkylation of anthranilic acid followed by cyclization processes to form the quinazoline core. Further modifications can introduce different substituents that enhance biological activity or selectivity towards specific targets .
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the ethylphenyl groups and the oxadiazole ring in 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione distinguishes it from other similar compounds. These structural features may confer unique biological activities or chemical reactivity, making it a compound of particular interest in various research fields.
Biological Activity
The compound 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates a quinazoline structure along with an oxadiazole moiety. This combination suggests potential biological activities that are currently under investigation in various pharmacological contexts. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features:
- A quinazoline core known for its diverse biological activities.
- An oxadiazole ring which has been associated with antimicrobial and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing both quinazoline and oxadiazole rings exhibit a range of biological activities including antibacterial, antifungal, and anticancer effects. The specific biological activities of the compound are explored below.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of similar quinazoline derivatives. For instance:
- Inhibition against Gram-positive and Gram-negative Bacteria :
- Compounds with quinazoline structures have shown varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with oxadiazole rings demonstrated enhanced activity against Candida albicans, with inhibition zone values reported around 11 mm and MIC values of 80 mg/mL .
- Comparative Efficacy :
Antifungal Activity
The presence of the oxadiazole ring is significant for antifungal activity:
- Research indicates that derivatives containing oxadiazole have shown promising antifungal effects, particularly against Candida species, suggesting potential applications in treating fungal infections .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties:
- Compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. Mechanisms often involve the inhibition of specific kinases or pathways involved in tumor growth .
Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives revealed that those incorporating oxadiazole exhibited significant antimicrobial activity. The most potent compounds showed inhibition zones exceeding 12 mm against multiple strains, indicating their potential as lead compounds in drug development .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of quinazoline derivatives. It was found that modifications at specific positions on the quinazoline ring significantly influenced antibacterial potency. The incorporation of the oxadiazole moiety was crucial for enhancing activity against E. coli and S. aureus .
Summary Table of Biological Activities
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
KYOMMBWLBMUCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.